molecular formula C16H15FN4O2 B8366609 N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine

N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine

Cat. No.: B8366609
M. Wt: 314.31 g/mol
InChI Key: PEMZESIYDHQJCK-UHFFFAOYSA-N
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Description

N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties . This compound, in particular, has shown potential in various scientific research applications, especially in the field of medicinal chemistry.

Preparation Methods

The synthesis of N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dimethoxy groups: This step involves the methoxylation of the quinazoline core.

    Attachment of the fluorobenzene moiety: This is usually done through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the fluorobenzene moiety.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential in inhibiting the proliferation of certain cancer cell lines.

    Medicine: This compound is being investigated for its anti-tumor properties and potential use in cancer therapy.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation. The compound binds to these targets, disrupting their normal function and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine can be compared with other quinazoline derivatives such as:

    Gefitinib: Another quinazoline derivative used as an anti-cancer agent.

    Afatinib: Known for its efficacy in treating non-small cell lung cancer.

    Erlotinib: Used in the treatment of various types of cancer, including pancreatic and non-small cell lung cancer.

What sets this compound apart is its unique combination of functional groups, which may contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C16H15FN4O2

Molecular Weight

314.31 g/mol

IUPAC Name

1-N-(6,7-dimethoxyquinazolin-4-yl)-2-fluorobenzene-1,4-diamine

InChI

InChI=1S/C16H15FN4O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(18)5-11(12)17/h3-8H,18H2,1-2H3,(H,19,20,21)

InChI Key

PEMZESIYDHQJCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)N)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

(6,7-Dimethoxy-quinazolin-4-yl)-(2-fluoro-4-nitro-phenyl)-amine (673 mg, 1.95 mmol) was dissolved in a combination of DMF (20 ml) and MeOH (20 ml), to which was added 10% Pd/C (227 mg). The mixture was shaken under an atmosphere of H2 on a Parr hydrogenator at 40 psi for 3 hrs. The reaction mixture was filtered through celite and the filtrate concentrated in vacuo. The resulting residue was triturated in EtOAc/Et2O. The resulting solids were filtered, washed with Et2O, and dried under vacuum to give N1-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine (398 mg, 65%) which was used in the next reaction without further purification. 1H-NMR (400 MHz, DMSO): 10.80 (br s, 1H), 10.30 (br s, 1H), 8.63 (s, 1H), 8.15 (s, 1H), 7.33 (s, 1H), 7.15 (m, 1H), 6.45 (m, 1H), 3.96 (s, 6H). LC/MS Calcd for [M+H]+ 315.1. found 315.4.
Quantity
673 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
227 mg
Type
catalyst
Reaction Step Two

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